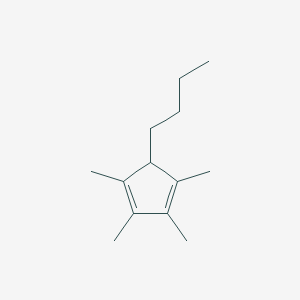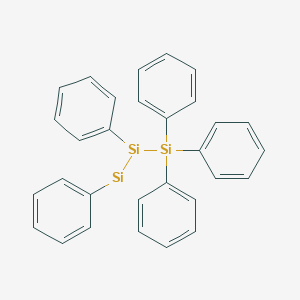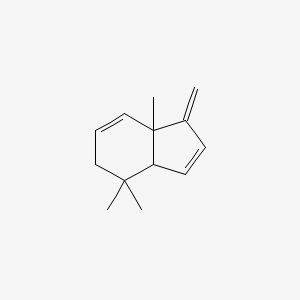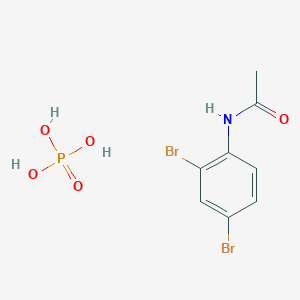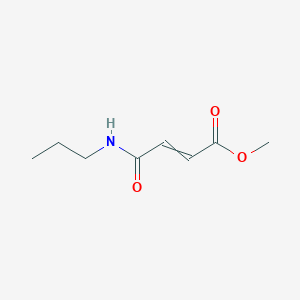
Methyl 4-oxo-4-(propylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4-(propylamino)but-2-enoate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of crotonic acid and features an α,β-unsaturated ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-(propylamino)but-2-enoate typically involves the reaction of crotonic acid derivatives with appropriate amines. One common method is the condensation of methyl acetoacetate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-4-(propylamino)but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-(propylamino)but-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by forming covalent adducts with active site residues. The α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, leading to the formation of stable complexes with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar structure but with a phenyl group instead of a propylamino group.
Methyl 4-oxo-4-(methylamino)but-2-enoate: Similar structure but with a methylamino group instead of a propylamino group.
Methyl 4-oxo-4-(ethylamino)but-2-enoate: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
Methyl 4-oxo-4-(propylamino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propylamino group may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.
Properties
CAS No. |
189129-23-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-oxo-4-(propylamino)but-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-9-7(10)4-5-8(11)12-2/h4-5H,3,6H2,1-2H3,(H,9,10) |
InChI Key |
OLVIWOSSWCLGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


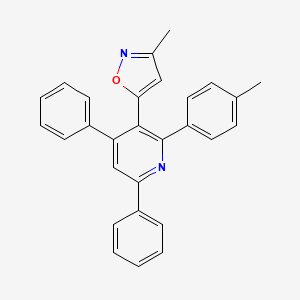

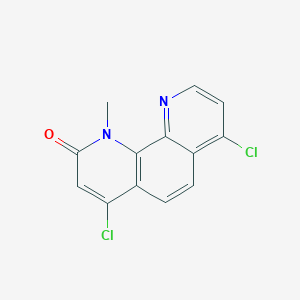
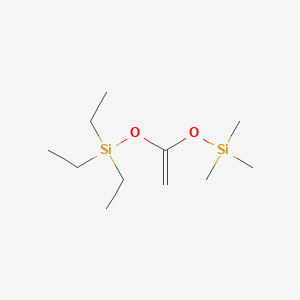
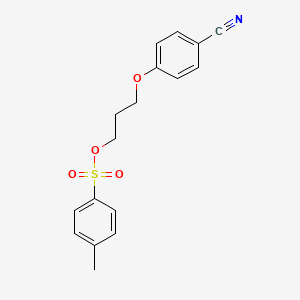
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

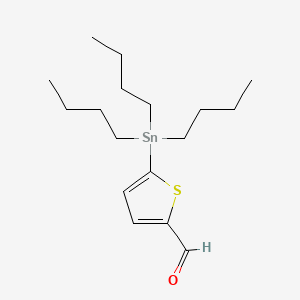
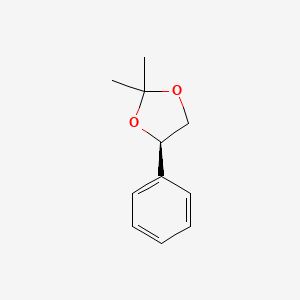
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
